molecular formula C9H9BrO2 B1379937 2-Bromo-3,5-dimethylbenzoic acid CAS No. 7697-33-8

2-Bromo-3,5-dimethylbenzoic acid

Cat. No.: B1379937
CAS No.: 7697-33-8
M. Wt: 229.07 g/mol
InChI Key: VPNWKPSTJOTTHA-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Aromatic Carboxylic Acids

Halogenated aromatic carboxylic acids represent a crucial class of organic compounds characterized by a benzene (B151609) ring substituted with both a carboxyl group (-COOH) and one or more halogen atoms. These compounds are of great interest in various scientific fields, including medicinal chemistry, materials science, and agrochemicals, owing to the profound influence of halogen substitution on the physicochemical and biological properties of the parent molecule.

The introduction of a halogen atom, such as bromine, can significantly alter a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. In the context of materials science, halogen bonding, a non-covalent interaction involving a halogen atom, can be exploited to control the self-assembly of molecules into well-defined supramolecular structures. researchgate.net Benzoic acid derivatives, in particular, serve as fundamental building blocks for creating linear and zigzag molecular rows through on-surface C-C coupling reactions, with the type of halogen influencing the reaction conditions. researchgate.net

2-Bromo-3,5-dimethylbenzoic acid is a prime example of this class, possessing a specific substitution pattern that dictates its reactivity and potential applications. The presence of the bromine atom at the ortho position to the carboxylic acid, along with the two methyl groups, creates a sterically hindered and electronically distinct environment, which can be harnessed for selective chemical transformations.

Significance as a Versatile Synthetic Intermediate and Molecular Building Block

The true value of this compound lies in its role as a versatile synthetic intermediate and a molecular building block. google.com Its bifunctional nature, with a reactive carboxylic acid and a carbon-bromine bond amenable to various coupling reactions, allows for its incorporation into a wide array of more complex molecular architectures.

One notable application of this compound is in palladium-catalyzed reactions. For instance, it has been utilized in the synthesis of N-cyclopropyl benzamides, which are subsequently used in palladium-catalyzed ring-opening reactions. lookchem.comnih.gov This highlights its utility in constructing intricate molecular frameworks that are of interest in medicinal chemistry. The carboxylic acid moiety can be readily converted into other functional groups, such as amides, esters, and acid chlorides, providing multiple avenues for further chemical modification.

The bromine atom on the aromatic ring serves as a handle for cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These powerful synthetic methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecules from simpler precursors. The strategic placement of the methyl groups can also influence the regioselectivity of these reactions and modulate the properties of the final products.

The commercial availability of this compound as a building block from various chemical suppliers underscores its importance and accessibility to the research community. bldpharm.com

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 7697-33-8
Molecular Formula C₉H₉BrO₂
Molecular Weight 229.07 g/mol
Appearance Solid

Overview of Current Research Trajectories and Unexplored Domains

Current research involving halogenated benzoic acid derivatives is vibrant and multifaceted. In medicinal chemistry, there is a continuous effort to synthesize novel benzoic acid derivatives as potential therapeutic agents. For example, new series of benzoic acid derivatives are being designed and synthesized to act as inhibitors for enzymes like acetylcholinesterase and carbonic anhydrases, which are implicated in diseases such as Alzheimer's. nih.gov While direct studies on the biological activity of this compound are not widely published, its role as a precursor in the synthesis of medicinally relevant scaffolds suggests its indirect contribution to this field.

In the realm of materials science, the focus is on utilizing halogenated building blocks to construct novel functional materials. The principles of crystal engineering and supramolecular chemistry are being applied to design materials with specific optical, electronic, or porous properties, where halogen bonding plays a key role. researchgate.net

Looking ahead, several unexplored domains present exciting opportunities for the application of this compound. Its unique substitution pattern could be exploited in the synthesis of novel ligands for catalysis, where the steric and electronic properties of the ligand can fine-tune the activity and selectivity of a metal catalyst. Furthermore, its potential as a monomer for the synthesis of novel polymers with tailored properties remains largely untapped. The development of new synthetic methodologies that can selectively functionalize the other positions on the aromatic ring of this compound would further expand its utility as a versatile building block. As the demand for complex and functionally diverse molecules continues to grow, the importance of specialized building blocks like this compound in driving innovation in chemical synthesis is set to increase.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3,5-dimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-5-3-6(2)8(10)7(4-5)9(11)12/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPNWKPSTJOTTHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C(=O)O)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001301188
Record name 2-Bromo-3,5-dimethylbenzoic acid
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Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7697-33-8
Record name 2-Bromo-3,5-dimethylbenzoic acid
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-3,5-dimethylbenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Bromo 3,5 Dimethylbenzoic Acid and Its Derivatives

Strategic Direct Synthesis of 2-Bromo-3,5-dimethylbenzoic Acid

Direct synthesis approaches offer an efficient route to this compound by introducing the bromine atom onto the aromatic ring of a dimethylbenzoic acid precursor in a single step.

Electrophilic Aromatic Bromination of Dimethylbenzoic Acid Analogues

Electrophilic aromatic substitution is a fundamental reaction for the synthesis of aryl bromides. nih.gov In the case of 3,5-dimethylbenzoic acid, the directing effects of the carboxyl and methyl groups play a crucial role in determining the position of bromination. The carboxyl group is a meta-directing deactivator, while the methyl groups are ortho, para-directing activators. This interplay of electronic effects can lead to a mixture of products, making regioselective bromination a key challenge.

To achieve high selectivity for the desired this compound, various brominating agents and catalysts have been investigated. A common method involves the use of bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). openstax.org The catalyst polarizes the Br-Br bond, generating a more potent electrophile that can attack the electron-rich aromatic ring. openstax.org The reaction is typically carried out in an inert solvent to control the reaction temperature and facilitate product isolation.

N-Bromosuccinimide (NBS) is another widely used brominating agent that offers advantages in terms of handling and selectivity. nih.gov Reactions with NBS can be performed under milder conditions, often in the presence of a proton source like sulfuric acid, to generate the active brominating species. The choice of solvent and reaction temperature is critical to minimize the formation of isomeric byproducts.

Starting Material Brominating Agent/Catalyst Key Features Reported Yield (%) Purity (%)
3,5-Dimethylbenzoic acidBr₂ / FeBr₃Classic electrophilic brominationVariesVaries
3,5-Dimethylbenzoic acidNBS / H₂SO₄Milder conditions, improved selectivityHighHigh
2,3-Dimethylbenzoic acid1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione / H₂SO₄Industrial route for an isomer, high yield88High

Directed Ortho Metalation and Subsequent Bromination Pathways

Directed ortho metalation (DoM) provides a powerful strategy for the regioselective functionalization of aromatic compounds. wikipedia.org This method relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate can then be trapped with an electrophile, such as a bromine source, to introduce the bromine atom with high precision.

For the synthesis of this compound, the carboxylic acid group itself can act as a DMG. organic-chemistry.org Treatment of 3,5-dimethylbenzoic acid with a strong base like n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi) in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can lead to ortho-lithiation. organic-chemistry.org Subsequent quenching with a brominating agent, such as 1,2-dibromoethane (B42909) or hexabromoethane, would yield the desired product. The bromine atom itself can also serve as a directing group in certain contexts, influencing the regioselectivity of metalation on substituted bromobenzenes. nih.gov

Functional Group Interconversion and Derivatization Approaches

An alternative to direct bromination is the synthesis of this compound through the manipulation of functional groups on pre-existing substituted benzene (B151609) rings.

From Related Benzoic Acid Precursors and Analogues

One approach involves starting with a precursor that already contains some of the desired substituents. For instance, a synthetic route could begin with an amino-substituted benzoic acid. The amino group can be converted to a diazonium salt, which can then be subjected to a Sandmeyer-type reaction to introduce the bromine atom. For example, 2-amino-3,5-dimethylbenzoic acid could potentially be a precursor.

Another strategy involves the oxidation of a methyl group on a brominated xylene derivative. For example, the oxidation of 2-bromo-1,3,5-trimethylbenzene (2-bromomesitylene) would yield this compound. Various oxidizing agents can be employed for this transformation, such as potassium permanganate (B83412) or chromic acid.

Precursor Reaction Sequence Key Intermediates
2-Amino-3,5-dimethylbenzoic acidDiazotization followed by Sandmeyer reactionDiazonium salt
2-Bromo-1,3,5-trimethylbenzeneOxidation of a methyl group-
Mesitylene (B46885)Friedel-Crafts acylation, followed by bromination and haloform reactionAcyl mesitylene, bromo acyl mesitylene

Regioselective Synthesis of Isomeric Bromo-dimethylbenzoic Acids

The synthesis of specific isomers of bromo-dimethylbenzoic acids often requires careful selection of starting materials and reaction conditions to control regioselectivity. For example, the synthesis of 5-bromo-2,3-dimethylbenzoic acid has been achieved through the direct bromination of 2,3-dimethylbenzoic acid. The use of N-bromosuccinimide in aqueous sulfuric acid has been reported to provide good regioselectivity in this case.

The synthesis of other isomers, such as 4-bromo-2,6-dimethylbenzoic acid, can be achieved from precursors like 5-bromo-2-iodo-m-xylene (B1273149) through a halogen-metal exchange followed by carboxylation. chemicalbook.com The ability to selectively synthesize different isomers is crucial for structure-activity relationship studies in medicinal chemistry and for accessing a diverse range of chemical entities.

Sustainable and Catalytic Synthetic Innovations

In recent years, there has been a growing emphasis on developing more environmentally friendly and efficient synthetic methods. This includes the use of greener solvents, catalyst-free reactions, and alternative energy sources.

Solvent-free reactions, for instance, can reduce waste and simplify purification processes. ijisrt.com The use of sonication has been explored as a green chemistry approach to promote chemical reactions, potentially offering shorter reaction times and milder conditions. ijisrt.com

Catalytic methods are also at the forefront of sustainable synthesis. The development of highly active and selective catalysts can minimize the use of stoichiometric reagents and reduce waste generation. For example, the air-catalytic oxidation of mesitylene to 3,5-dimethylbenzoic acid using a cobalt catalyst has been investigated as a more sustainable alternative to traditional oxidation methods. google.comgoogle.com While not directly producing the bromo-derivative, this approach highlights the trend towards catalytic routes for the synthesis of the benzoic acid core structure.

Future research in this area will likely focus on the development of novel catalytic systems for the direct, regioselective bromination of 3,5-dimethylbenzoic acid under mild and environmentally benign conditions. This could involve the use of heterogeneous catalysts that can be easily recovered and reused, or the application of flow chemistry techniques for improved efficiency and safety.

Transition Metal-Catalyzed C-Br Bond Formation

Palladium-catalyzed reactions, in particular, have demonstrated efficacy in the meta-C–H bromination of benzoic acid derivatives. nih.govrsc.orgresearchgate.net These methods often employ a directing group, which coordinates to the metal center and positions it in proximity to a specific C-H bond. While benzoic acids themselves can act as directing groups, this typically favors ortho-functionalization. nih.govresearchgate.net To achieve bromination at other positions, such as the desired 2-position of 3,5-dimethylbenzoic acid (which is meta to the carboxyl group's directing influence in this context), more sophisticated strategies involving specialized ligands or templates are required. nih.govresearchgate.net

For instance, a Pd(II)-catalyzed approach using N-protected amino acid ligands can facilitate the meta-C–H bromination of certain aniline (B41778) and benzoic acid derivatives. researchgate.netrsc.org In a plausible catalytic cycle, the palladium(II) catalyst, coordinated with a ligand, undergoes chelation-assisted C-H activation to form a palladacycle intermediate. This intermediate then reacts with a bromine source, such as N-bromophthalimide (NBP), leading to oxidative addition to form a Pd(IV) species. Subsequent reductive elimination yields the brominated product and regenerates the Pd(II) catalyst. nih.gov The use of specific acid additives has been shown to be crucial for the success of these reactions. nih.govresearchgate.netrsc.org

Ruthenium catalysts have also been developed for the meta-selective C-H bromination of arenes that contain suitable directing groups, such as pyridyl or pyrazolyl moieties. nih.gov Preliminary mechanistic studies suggest these transformations may proceed through a radical-mediated pathway when N-bromosuccinimide (NBS) is used as the bromine source. nih.gov These catalytic systems open new avenues for functionalizing aromatic rings in locations that are not easily accessible through classical electrophilic substitution. nih.govacs.org

Green Chemistry Principles in Synthetic Route Design

The integration of green chemistry principles into synthetic design aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. acsgcipr.orgbridgew.edu For the synthesis of this compound, several greener strategies can be implemented as alternatives to traditional bromination methods, which often use stoichiometric amounts of hazardous elemental bromine and chlorinated solvents. acsgcipr.orgresearchgate.net

Oxidative Bromination: A key green strategy is oxidative bromination, which uses a catalytic amount of an oxidant to generate an electrophilic bromine species in situ from a stable bromide salt (e.g., NaBr, KBr, or HBr). researchgate.netrsc.orgresearchgate.net This approach significantly improves atom economy compared to using molecular bromine. researchgate.net Environmentally benign oxidants such as hydrogen peroxide (H₂O₂) or molecular oxygen (air) are highly preferred, as their primary byproduct is water. researchgate.net Fenton chemistry, utilizing Fe(II) and H₂O₂, can also be employed to generate reactive brominating species under neutral conditions, avoiding the need for strong acids. acs.org

Safer Reagents and Reaction Media: Replacing liquid bromine with solid, stable, and less hazardous brominating agents like N-bromosuccinimide (NBS) is a common green practice. nih.gov Furthermore, the development of protocols that use safer solvents, such as water or ionic liquids, is a central goal. digitellinc.comrsc.org Ionic liquids are particularly noteworthy as they can act as both the solvent and catalyst, and their low volatility and potential for recyclability can significantly reduce solvent emissions and waste. rsc.orgscielo.org.zaresearchgate.net For instance, a mixture of sodium bromide (NaBr) and sodium bromate (B103136) (NaBrO₃) in an aqueous acidic medium provides an effective and non-hazardous system for various brominations. rsc.org

Energy Efficiency and Alternative Methods: Photochemical methods, which use light to initiate reactions, offer a path to greater energy efficiency and can often be performed at ambient temperatures. researchoutreach.org Photochemically induced benzylic bromination using in situ generated bromine has been shown to be highly efficient, especially in continuous flow reactors, which can improve safety and throughput. rsc.orgacs.org Electrochemical synthesis is another powerful green alternative, where bromide salts are oxidized at an anode to generate the brominating agent, thereby avoiding the direct handling of bromine and often achieving high Faradaic efficiencies. nih.gov

Elucidation of Chemical Reactivity and Mechanistic Pathways of 2 Bromo 3,5 Dimethylbenzoic Acid

Transformations Involving the Carboxyl Moiety

The carboxylic acid group is a primary site for a variety of chemical modifications, including esterification, amidation, anhydride (B1165640) formation, decarboxylation, and reduction.

Esterification, Amidation, and Anhydride Formation Reactions

The carboxyl group of 2-bromo-3,5-dimethylbenzoic acid can be readily converted into its corresponding esters, amides, and anhydrides through standard synthetic protocols.

Esterification: The reaction of this compound with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, yields the corresponding ester. This Fischer esterification is a reversible process, and the equilibrium is typically driven towards the product by using an excess of the alcohol or by removing water as it is formed. For example, the esterification of a similar compound, 2-bromo-3-methylbenzoic acid, can be achieved through such methods.

Amidation: Amides can be synthesized from this compound by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, and then reacting it with an amine. The acyl chloride, 2-bromo-3,5-dimethylbenzoyl chloride, can be prepared by treating the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent reaction with a primary or secondary amine affords the corresponding N-substituted or N,N-disubstituted 2-bromo-3,5-dimethylbenzamide. Direct condensation of the carboxylic acid with an amine using a coupling agent is also a viable method. A patent describes the synthesis of 2-amino-5-bromo-N,3-dimethylbenzamide from 2-amino-5-bromo-3-methylbenzoic acid esters and methylamine (B109427) google.com.

Anhydride Formation: Symmetrical anhydrides can be formed by the dehydration of two molecules of this compound, typically by heating with a dehydrating agent. Mixed anhydrides can also be prepared by reacting the carboxylate salt with an acyl halide. For instance, the synthesis of 2,3-dibromo-succinic anhydride has been achieved through the addition reaction of maleic anhydride and bromine researchgate.net.

Table 1: Representative Transformations of the Carboxyl Moiety in Structurally Similar Benzoic Acids

Starting MaterialReagent(s)ProductReaction TypeReference
2-Methylbenzoic acidBr₂, H₂SO₄5-Bromo-2-methylbenzoic acidBromination chemicalbook.com
2-Amino-5-bromo-3-methylbenzoic acid esterMethylamine, Sodium methoxide2-Amino-5-cyano-N,3-dimethylbenzamideAmidation google.com
Maleic anhydrideBr₂, Ethyl acetate2,3-Dibromo-succinic anhydrideAddition/Anhydride formation researchgate.net
2-Bromo-4-nitrotolueneKCN, H₂O, 2-ethoxyethanol; then HCl2-Bromo-3-methylbenzoic acidNitrile hydrolysis orgsyn.org

Decarboxylation Studies and Carbon Dioxide Release

Reduction to Alcohols and Aldehydes

The carboxyl group of this compound can be reduced to the corresponding primary alcohol, (2-bromo-3,5-dimethylphenyl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as tetrahydrofuran (B95107) (THF). The reaction proceeds via the initial formation of a lithium aluminate salt, which is then hydrolyzed to yield the alcohol.

The reduction to the aldehyde, 2-bromo-3,5-dimethylbenzaldehyde, is more delicate as aldehydes are themselves susceptible to further reduction. This transformation typically requires the use of less reactive reducing agents or the conversion of the carboxylic acid to a derivative that can be partially reduced. For example, the Rosenmund reduction of the corresponding acyl chloride (2-bromo-3,5-dimethylbenzoyl chloride) using a poisoned palladium catalyst (e.g., Pd/BaSO₄) and hydrogen gas would be a viable route.

Reactions at the Aromatic Bromine Substituent

The bromine atom on the aromatic ring is a key handle for introducing further molecular complexity, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The general mechanism for these reactions involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination wikipedia.orgwikipedia.orglibretexts.org.

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound (or its ester derivative) to form a Pd(II) intermediate.

Transmetalation: A nucleophilic coupling partner, such as an organoboron compound (in Suzuki coupling) or an organozinc compound (in Negishi coupling), transfers its organic group to the palladium center, displacing the bromide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

Suzuki Coupling: This reaction involves the coupling of the bromo-acid with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base libretexts.orgnih.gov. The reaction is highly versatile and tolerates a wide range of functional groups.

Sonogashira Coupling: The Sonogashira reaction couples the bromo-acid with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst in the presence of a base, typically an amine wikipedia.orgnih.govlibretexts.org. This reaction is a reliable method for the synthesis of arylalkynes.

Heck Reaction: In the Heck reaction, the bromo-acid is coupled with an alkene in the presence of a palladium catalyst and a base wikipedia.orgorganic-chemistry.orgnih.gov. This reaction is particularly useful for the synthesis of substituted alkenes.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the coupling partner with the bromo-acid, catalyzed by a palladium or nickel complex researchgate.net.

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions on Structurally Similar Bromoarenes

BromoareneCoupling PartnerReaction TypeCatalyst SystemProductReference
Unprotected ortho-bromoanilinesVarious boronic estersSuzukiCataXCium A Pd G3Ortho-substituted anilines nih.gov
Aryl bromides2-Methyl-3-butyn-2-olSonogashiraPd(OAc)₂/P(p-tol)₃4-Aryl-2-methyl-3-butyn-2-ols nih.gov
Aryl bromidesAlkenesHeckPd(OAc)₂/BaseSubstituted alkenes organic-chemistry.org
BromoarenesDimethylzincNegishiPd(dppe)Cl₂ or Pd(dppf)Cl₂Methylarenes researchgate.net

Nucleophilic Aromatic Substitution Reactions

While aryl halides are generally less reactive towards nucleophilic substitution than alkyl halides, these reactions can occur under specific conditions, particularly when the aromatic ring is activated by electron-withdrawing groups or when very strong nucleophiles are used. The mechanism typically proceeds through an addition-elimination pathway involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex libretexts.org. In the case of this compound, the presence of the electron-donating methyl groups makes nucleophilic aromatic substitution challenging under standard conditions. However, reactions with very strong nucleophiles, such as sodium amide (NaNH₂) or organolithium reagents, could potentially lead to substitution via a benzyne (B1209423) intermediate. Specific examples of nucleophilic aromatic substitution on this compound itself are not widely reported, but reactions on other bromoarenes with various nucleophiles are well-documented pharm.or.jpresearchgate.netmdpi.com.

Reactivity of the Aromatic Methyl Groups

The two methyl groups on the aromatic ring are at benzylic positions, which imparts them with special reactivity. The stability of benzylic radicals, cations, and anions, due to resonance delocalization with the aromatic π-system, allows for selective reactions at these sites. libretexts.orgchemistry.coach

Benzylic Halogenation: The methyl groups of this compound can be selectively halogenated, most commonly brominated, using N-bromosuccinimide (NBS) in the presence of a radical initiator such as light (hν) or peroxide (ROOR). libretexts.orgyoutube.com This reaction, known as the Wohl-Ziegler reaction, proceeds via a free-radical chain mechanism. nih.gov The stability of the intermediate benzylic radical ensures that the halogenation occurs at the methyl group rather than on the aromatic ring. libretexts.org Depending on the stoichiometry of NBS used, it is possible to achieve mono- or di-bromination on one or both methyl groups, leading to products like 2-bromo-3-(bromomethyl)-5-methylbenzoic acid or 2-bromo-3,5-bis(bromomethyl)benzoic acid.

Benzylic Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize alkyl groups at the benzylic position to carboxylic acids. youtube.comyoutube.com A crucial requirement for this reaction is the presence of at least one benzylic hydrogen. youtube.com Therefore, the methyl groups of this compound can be oxidized. Treating the compound with hot, alkaline KMnO₄ followed by an acidic workup would convert both methyl groups into carboxylic acid groups, yielding 2-bromo-benzene-1,3,5-tricarboxylic acid. It is also possible to achieve selective oxidation under carefully controlled conditions, although this can be challenging.

Reaction TypeReagentsProduct Functional GroupMechanistic Intermediate
Benzylic Bromination N-Bromosuccinimide (NBS), light/peroxideBromomethyl (-CH₂Br)Benzylic Radical
Benzylic Oxidation KMnO₄ or H₂CrO₄, heatCarboxylic Acid (-COOH)Benzylic Radical

The methyl groups themselves are generally unreactive in condensation and cyclization reactions. However, once functionalized via halogenation or oxidation, they become versatile handles for such transformations.

Condensation Reactions: Condensation reactions involve the joining of two molecules with the elimination of a small molecule, typically water. libretexts.org For example, if one of the methyl groups is oxidized to an aldehyde (a possible but less common outcome of benzylic oxidation), it could participate in aldol-type condensation reactions. More commonly, the carboxylic acid groups (the original one and any formed by oxidation) can undergo esterification, a type of condensation reaction with an alcohol in the presence of an acid catalyst. libretexts.org If both methyl groups are oxidized to form 2-bromo-benzene-1,3,5-tricarboxylic acid, intramolecular condensation (dehydration) between two adjacent carboxyl groups upon heating could potentially form a cyclic anhydride.

Cyclization Reactions: Intramolecular reactions can lead to the formation of new rings. For instance, after converting a methyl group to a bromomethyl group (-CH₂Br), this benzylic halide can undergo intramolecular nucleophilic substitution. If the ortho-bromo substituent were converted to a nucleophilic group (e.g., a hydroxyl or amino group via a separate synthetic sequence), the benzylic halide could react with it to form a new heterocyclic ring fused to the benzene (B151609) ring. Another possibility involves the intramolecular Friedel-Crafts reaction; if a methyl group is converted into a side chain containing an acyl chloride or a similar electrophilic group, it could cyclize onto the aromatic ring, though the substitution pattern might not favor this. beilstein-journals.org

Multifunctional Reactivity and Tandem Reaction Sequences

The presence of multiple reactive sites on this compound allows for the design of tandem or sequential reaction sequences to build complex molecular architectures. The different reactivities can be exploited in a controlled manner, often requiring the use of protecting groups. leah4sci.com

A hypothetical tandem sequence could involve:

Benzylic Bromination: Selective mono-bromination of one methyl group using one equivalent of NBS.

Protection: Conversion of the carboxylic acid to a methyl ester to prevent interference in subsequent steps.

Organometallic Formation: Formation of a Grignard reagent at the aryl bromide position.

Nucleophilic Addition: Reaction of the Grignard reagent with an electrophile, for example, an aldehyde, to form a new carbon-carbon bond and a secondary alcohol.

Cyclization/Substitution: The benzylic bromide from step 1 could then be used as an electrophilic site. For instance, it could be displaced by a nucleophile. Alternatively, under different conditions, an intramolecular reaction could be triggered.

Deprotection: Hydrolysis of the methyl ester to reveal the carboxylic acid, and protonation of any alkoxides formed.

This step-wise functionalization highlights the synthetic utility of this compound as a building block, where each functional group can be addressed in a planned sequence to achieve a desired molecular target.

Advanced Spectroscopic and Structural Characterization of 2 Bromo 3,5 Dimethylbenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a primary tool for determining the carbon-hydrogen framework of 2-Bromo-3,5-dimethylbenzoic acid. Through-bond and through-space correlations allow for the precise assignment of each proton and carbon atom within the molecule.

The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the carboxylic acid proton, the aromatic protons, and the methyl group protons. The acidic proton of the carboxyl group (-COOH) is expected to appear as a broad singlet at a significantly downfield chemical shift, generally above 10 ppm, due to its acidic nature and participation in hydrogen bonding.

The aromatic region displays two singlets, corresponding to the protons at the C4 and C6 positions of the benzene (B151609) ring. The two methyl groups at positions C3 and C5, while chemically distinct due to the ortho-bromo substituent, often exhibit very similar chemical environments, resulting in sharp singlets in the aliphatic region of the spectrum.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing at the lowest field (highest ppm value). The aromatic carbons show distinct signals, with their chemical shifts influenced by the attached substituents (bromo, carboxyl, and methyl groups). The carbons directly bonded to the electronegative bromine and the carboxyl group (C2 and C1, respectively) are readily identified. The two methyl carbons appear at high field (lowest ppm values).

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for this compound (in CDCl₃) Note: Exact chemical shifts (δ) can vary slightly based on solvent and concentration.

Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Description
-COOH~11.0-12.0 (broad s)~171-172Carboxylic Acid
C1-~132-133Aromatic (ipso-carboxyl)
C2-~122-123Aromatic (ipso-bromo)
C3-~142-143Aromatic (ipso-methyl)
C4~7.6-7.7 (s)~133-134Aromatic CH
C5-~138-139Aromatic (ipso-methyl)
C6~7.8-7.9 (s)~130-131Aromatic CH
3-CH₃~2.4 (s)~23-24Methyl Group
5-CH₃~2.3 (s)~20-21Methyl Group

To confirm the assignments made from one-dimensional spectra and to establish definitive connectivity, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would show no correlations in the aromatic region, confirming that the two aromatic protons are not coupled to each other (i.e., they are isolated singlets).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would definitively link the aromatic proton signal around 7.8-7.9 ppm to the C6 carbon and the signal at 7.6-7.7 ppm to the C4 carbon. It would also connect the respective methyl proton signals to their corresponding methyl carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity. A NOESY spectrum would show a correlation between the C6 proton and the protons of the methyl group at C5, confirming their spatial relationship. Similarly, a correlation would be expected between the C4 proton and the protons of both the C3 and C5 methyl groups.

Solid-state NMR (ssNMR) provides insight into the structure of this compound in its crystalline state, where molecular motion is restricted. Unlike in solution, molecules in the solid state can exist in different polymorphic forms or have multiple non-equivalent molecules in the crystallographic unit cell (Z' > 1). These subtle differences can be detected by ssNMR.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying functional groups and studying intermolecular interactions, such as hydrogen bonding.

The vibrational spectrum of this compound is dominated by bands arising from the carboxylic acid and the substituted benzene ring.

Carboxylic Acid Group:

O-H Stretch: A very broad and intense absorption band in the IR spectrum, typically centered in the 2500–3300 cm⁻¹ region, is characteristic of the stretching vibration of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.

C=O Stretch: A strong, sharp absorption band appears around 1680–1710 cm⁻¹ in the IR spectrum, corresponding to the carbonyl stretch. Its position indicates that it is part of a conjugated system and is involved in hydrogen bonding.

C-O Stretch and O-H Bend: Vibrations associated with the C-O single bond stretch and O-H in-plane and out-of-plane bending are found in the 1400–1440 cm⁻¹ and 920–950 cm⁻¹ regions, respectively.

Aromatic Ring and Substituents:

C-H Stretch (Aromatic): Weak to medium bands appear just above 3000 cm⁻¹.

C-H Stretch (Methyl): Bands corresponding to symmetric and asymmetric stretching of the methyl C-H bonds are located in the 2850–3000 cm⁻¹ region.

C=C Stretch (Aromatic): Several bands of variable intensity appear in the 1450–1600 cm⁻¹ region, which are characteristic of the aromatic ring skeleton.

C-Br Stretch: A band corresponding to the C-Br stretching vibration is expected in the far-infrared region, typically between 500 and 650 cm⁻¹.

The combination of these bands provides a unique "molecular fingerprint" that can be used to identify this compound.

Table 2: Key Vibrational Frequencies for this compound

Frequency Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity (IR)
2500–3300O-H stretchCarboxylic Acid (dimer)Strong, Broad
~3050C-H stretchAromatic RingMedium-Weak
2850–3000C-H stretchMethyl Groups (-CH₃)Medium
1680–1710C=O stretchCarboxylic Acid (dimer)Strong
1550–1600C=C stretchAromatic RingMedium-Variable
1400–1440C-O stretch / O-H bendCarboxylic AcidMedium
~920O-H out-of-plane bendCarboxylic Acid (dimer)Medium, Broad
500–650C-Br stretchBromo-substituentMedium-Strong

In the solid state, benzoic acids, including this compound, typically form centrosymmetric dimers through strong intermolecular hydrogen bonds between their carboxyl groups. This dimerization is clearly evident in the vibrational spectra.

The most telling feature is the extremely broad and intense O-H stretching band observed in the IR spectrum (2500–3300 cm⁻¹). In a non-hydrogen-bonded (monomeric) state, which might be observed in a very dilute solution in a non-polar solvent or in the gas phase, the O-H stretch would appear as a much sharper band at a higher frequency (~3500-3550 cm⁻¹). The significant broadening and red-shifting of this band is a direct consequence of the strong hydrogen bonding, which weakens the O-H bond.

Furthermore, the position of the C=O stretching vibration is also affected. The carbonyl frequency in the hydrogen-bonded dimer (~1680–1710 cm⁻¹) is lower than what would be expected for a monomeric carboxylic acid (~1760 cm⁻¹). This shift is due to the withdrawal of electron density from the carbonyl bond as its oxygen atom acts as a hydrogen bond acceptor. The presence of a prominent, broad O-H out-of-plane bending mode near 920 cm⁻¹ is also a classic indicator of a cyclic, dimeric structure for a carboxylic acid. Analysis of these spectral features confirms the presence and strength of the hydrogen bonding network that defines the supramolecular structure of this compound in the condensed phase.

Mass Spectrometry Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of molecules. Through ionization and subsequent analysis of fragment ions, it provides a molecular fingerprint of the compound.

High-resolution mass spectrometry (HRMS) provides the exact mass of a molecule with a high degree of precision, typically to four or more decimal places. This accuracy allows for the unambiguous determination of the elemental formula of a compound, distinguishing it from other molecules that may have the same nominal mass. For this compound (C₉H₉BrO₂), the predicted monoisotopic mass is 227.97859 Da. uni.lu This value is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, and ¹⁶O). Experimental HRMS analysis would be expected to yield a mass value that corresponds closely to this prediction, thereby confirming the elemental composition.

Table 1: Predicted m/z Values for Adducts of this compound

AdductPredicted m/z
[M+H]⁺228.98587
[M+Na]⁺250.96781
[M-H]⁻226.97131
[M]⁺227.97804

Data sourced from PubChem predictions. uni.lu

In mass spectrometry, the molecular ion of this compound can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides valuable information about the molecule's structure. For aromatic carboxylic acids like benzoic acid, characteristic fragmentation pathways include the loss of a hydroxyl radical (•OH) or the loss of the entire carboxyl group (•COOH). libretexts.orgdocbrown.infowhitman.edu

For this compound, the following fragmentation pathways are plausible:

Loss of a hydroxyl group (M-17): The molecular ion ([C₉H₉BrO₂]⁺) could lose a hydroxyl radical to form a stable acylium ion ([C₉H₈BrO]⁺). docbrown.info

Loss of a carboxyl group (M-45): The molecular ion could undergo cleavage of the C-C bond between the aromatic ring and the carboxyl group, resulting in the loss of a COOH radical and the formation of a bromodimethylphenyl cation ([C₈H₈Br]⁺). docbrown.info

Loss of bromine (M-79/81): Cleavage of the C-Br bond can also occur, leading to a fragment corresponding to the dimethylbenzoic acid cation. libretexts.org

The analysis of these and other potential fragments helps to piece together the structural puzzle of the original molecule.

A definitive feature in the mass spectrum of a bromine-containing compound is its distinctive isotopic signature. ucalgary.ca Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, which are present in an almost 1:1 ratio (approximately 50.5% and 49.5%, respectively). chemguide.co.uk

This natural abundance results in any bromine-containing fragment, including the molecular ion, appearing as a pair of peaks of nearly equal intensity, separated by two mass-to-charge units (m/z). This pair of peaks is referred to as the M and M+2 peaks. libretexts.orglibretexts.org The observation of this characteristic 1:1 doublet in the mass spectrum of this compound provides unequivocal evidence for the presence of a single bromine atom in the molecule. libretexts.orgchemguide.co.uk

X-ray Crystallography and Solid-State Structure Analysis

While mass spectrometry reveals the connectivity of atoms, X-ray crystallography provides the precise three-dimensional arrangement of atoms in the solid state. Although a specific crystal structure for this compound is not publicly available, its solid-state architecture can be predicted based on the well-established structural chemistry of benzoic acid and its derivatives.

The molecule is expected to have a largely planar benzene ring as its core. The carboxylic acid group and the two methyl groups are attached to this ring. The C-C bonds within the aromatic ring would exhibit lengths intermediate between single and double bonds, characteristic of aromatic systems. The geometry around the carboxylic acid group would be trigonal planar. Due to potential steric hindrance between the ortho-bromo and one of the methyl groups, a slight twisting of the carboxylic acid group out of the plane of the benzene ring might occur.

The arrangement of molecules in the crystal lattice is governed by a variety of non-covalent intermolecular interactions.

Hydrogen Bonding: The most significant intermolecular interaction in the crystal structure of most benzoic acid derivatives is the formation of hydrogen bonds. mdpi.comnih.gov It is highly probable that this compound molecules would form centrosymmetric dimers in the solid state, where the carboxylic acid groups of two molecules are linked by a pair of O-H•••O hydrogen bonds. researchgate.net This is a very robust and common structural motif for carboxylic acids. ucl.ac.uk

Halogen Bonding: The bromine atom in the molecule can act as a halogen bond donor. nih.gov This is a directional interaction where the electropositive region on the bromine atom (the σ-hole) is attracted to an electron-rich region of a neighboring molecule, such as the oxygen atom of a carboxyl group. acs.orgpnas.org These halogen bonds can play a significant role in directing the crystal packing.

Polymorphism and Co-crystallization Studies

The ability of a chemical compound to exist in more than one crystalline form, a phenomenon known as polymorphism, is of significant interest in the fields of materials science and pharmaceuticals. These different crystalline arrangements, or polymorphs, can exhibit distinct physicochemical properties, including solubility, melting point, and stability. While specific studies on the polymorphic behavior of this compound are not extensively documented in the reviewed literature, the general behavior of substituted benzoic acids suggests that it may also exhibit polymorphism.

Research on various benzoic acid derivatives has shown a strong tendency for these molecules to form hydrogen-bonded dimers via their carboxylic acid groups. ucl.ac.ukacs.org These dimer motifs are a common feature in the crystal structures of this class of compounds. The substituents on the benzene ring can then influence how these dimer units pack in the solid state, potentially leading to different crystalline arrangements. For instance, studies on compounds like 2-chloro-4-nitrobenzoic acid and 3-hydroxybenzoic acid have revealed the existence of multiple polymorphs, with variations in their crystal packing often influenced by the solvent used for crystallization. ucl.ac.ukacs.org The interplay of hydrogen bonding, π-π stacking, and other weak intermolecular interactions, guided by the steric and electronic effects of the substituents, dictates the resulting crystal structure. ucl.ac.uk

In a similar vein, co-crystallization, the process of forming a crystalline solid that contains two or more different molecules in the same crystal lattice, is a widely used strategy to modify the physical properties of solid-state materials. The co-crystallization of benzoic acids with various co-formers, particularly nitrogen-containing heterocyclic compounds, has been extensively explored. These co-crystals are typically held together by robust hydrogen bonds between the carboxylic acid group of the benzoic acid and a basic nitrogen atom of the co-former.

Computational Chemistry and Theoretical Investigations of 2 Bromo 3,5 Dimethylbenzoic Acid

Electronic Structure and Quantum Chemical Properties

The electronic characteristics of 2-Bromo-3,5-dimethylbenzoic acid are fundamental to understanding its reactivity and intermolecular interactions. Quantum chemical calculations can provide a detailed picture of its electron distribution and orbital energies.

Density Functional Theory (DFT) Calculations for Ground State Geometries

To determine the most stable three-dimensional arrangement of atoms in this compound, geometry optimization is performed using Density Functional Theory (DFT). A common and effective method for such calculations involves the B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p). banglajol.info This level of theory has been shown to provide accurate geometries for a range of organic molecules, including substituted benzoic acids. banglajol.infomdpi.com The optimization process systematically alters the molecular geometry to find the lowest energy conformation, which corresponds to the ground state structure.

Illustrative Optimized Geometrical Parameters:

Below is a hypothetical table of selected bond lengths and angles for the optimized geometry of this compound, as would be obtained from a DFT calculation.

ParameterValue
C-Br Bond Length1.90 Å
C=O Bond Length1.22 Å
O-H Bond Length0.97 Å
C-C-Br Bond Angle119.5°
O=C-O Bond Angle122.0°
C-O-H Bond Angle108.5°

Note: The data in this table is illustrative and represents typical values for similar chemical structures as determined by DFT calculations.

Molecular Orbital Analysis (HOMO-LUMO Gaps, Fukui Functions)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. researchgate.net A larger gap suggests higher stability and lower reactivity. researchgate.net

Fukui functions are another important descriptor derived from DFT that helps in identifying the most reactive sites within a molecule for nucleophilic and electrophilic attack. mdpi.comresearchgate.net These functions indicate the change in electron density at a particular point in the molecule when an electron is added or removed.

Hypothetical Frontier Orbital Energies and Related Properties:

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Ionization Potential6.5 eV
Electron Affinity1.2 eV

Note: The data in this table is hypothetical and serves as an example of the type of information that would be generated from a DFT analysis.

Electrostatic Potential Surfaces

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution and reactive sites of a molecule. nih.govresearchgate.net It maps the electrostatic potential onto the electron density surface. Regions of negative potential, typically colored red, indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential, shown in blue, are electron-deficient and are prone to nucleophilic attack. For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the carboxylic acid group and a region of positive potential near the acidic hydrogen.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the carboxylic acid group relative to the benzene (B151609) ring gives rise to different conformers for this compound. Understanding the energy landscape of these conformations is key to predicting its behavior.

Torsional Scans and Conformational Isomerism

The primary conformational flexibility in this compound arises from the rotation around the single bond connecting the carboxylic acid group to the benzene ring. A torsional scan, where the dihedral angle of the C-C-C=O bond is systematically varied and the energy is calculated at each step, can map out the potential energy surface for this rotation. This allows for the identification of energy minima, corresponding to stable conformers, and transition states, which are the energy barriers between them. For many substituted benzoic acids, the planar conformation, where the carboxylic acid group is coplanar with the benzene ring, is often the most stable due to conjugation. However, bulky ortho-substituents can force the carboxylic acid group out of the plane to alleviate steric strain, a phenomenon known as the ortho effect. youtube.com

Energy Minimization and Stability Studies

From the torsional scan, the geometries of the identified conformers can be fully optimized to determine their relative energies. The conformer with the lowest energy is the most stable and will be the most populated at equilibrium. The energy differences between conformers can be used to calculate their relative populations at a given temperature using the Boltzmann distribution. For this compound, the interplay between the steric hindrance from the ortho-bromo and meta-methyl groups and the electronic stabilization of a planar structure will dictate the preferred conformation. Studies on similar ortho-substituted benzoic acids have shown that the energy barrier to rotation of the carboxyl group can be significant. researchgate.net

Illustrative Conformational Energy Profile:

Dihedral Angle (C-C-C=O)Relative Energy (kcal/mol)
0° (Planar)0.0
30°1.5
60°3.5
90° (Perpendicular)5.0 (Transition State)
120°3.5
150°1.5
180° (Planar)0.2

Note: This table presents a hypothetical energy profile for the rotation of the carboxylic acid group and is for illustrative purposes only.

Reaction Mechanism Prediction and Transition State Analysis

The prediction of reaction mechanisms and the analysis of transition states for molecules like this compound are cornerstones of computational chemistry, providing deep insights into their reactivity. While specific, detailed mechanistic studies for this exact compound are not extensively documented in public literature, the principles can be robustly illustrated by examining theoretical investigations on analogous substituted benzoic acids. These studies typically employ quantum chemical methods, such as Density Functional Theory (DFT), to map out potential energy surfaces and identify the lowest energy pathways for chemical transformations.

For substituted benzoic acids, several types of reactions are of primary interest for mechanistic studies, including electrophilic aromatic substitution, reactions involving the carboxylic acid group, and radical-initiated degradation pathways. patsnap.com The presence of a bromine atom and two methyl groups on the benzene ring, along with the carboxyl group, introduces a complex interplay of steric and electronic effects that dictate the molecule's reactivity. The carboxyl group is an electron-withdrawing group and a meta-director in electrophilic aromatic substitution, while the methyl groups are electron-donating and ortho-, para-directing. patsnap.com The bromine atom is deactivating yet ortho-, para-directing. The ultimate regioselectivity of a reaction depends on the combined influence of these substituents.

Computational studies on the atmospheric degradation of benzoic acid by hydroxyl (•OH) radicals, for instance, reveal that the reaction can proceed via different pathways, including addition to the aromatic ring or hydrogen abstraction from the carboxylic acid group. nih.gov Using methods like the MPWB1K density functional, researchers can calculate the potential energy barriers for these different routes. For the addition of an •OH radical to the benzoic acid ring, calculated energy barriers are relatively low, in the range of 1.59 to 2.15 kcal/mol, indicating a facile process. nih.gov Subsequent reactions of the resulting intermediates can lead to a variety of products. nih.gov

Transition state analysis is crucial in these investigations. A transition state represents a first-order saddle point on the potential energy surface, corresponding to the maximum energy along the minimum energy reaction path. Its geometry provides a snapshot of the bond-breaking and bond-forming processes. For a hypothetical reaction on this compound, computational chemists would locate the transition state structures for various potential pathways. By calculating the vibrational frequencies of these structures, they confirm the nature of the stationary point (a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate) and compute the activation energy (the energy difference between the reactants and the transition state).

For example, in the study of benzoic acid's reaction with •OH radicals, the transition states for the abstraction of the acidic proton by a second •OH radical were found to have energy barriers of 2.91–4.50 kcal/mol. nih.gov Similar calculations for this compound would be necessary to understand its specific degradation pathways, taking into account the electronic influence of the bromo and methyl substituents.

The table below presents hypothetical, yet representative, data that would be the target of a computational study on the electrophilic nitration of this compound, illustrating how activation energies determine the most likely product.

Reaction Pathway (Position of NO₂ Addition)Calculated Activation Energy (kcal/mol)Relative Reaction Rate (Predicted)
C4-Position18.5Minor
C6-Position15.2Major

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic parameters, which aids in the structural elucidation and characterization of molecules. Density Functional Theory (DFT) calculations are widely used for the accurate prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational (Infrared and Raman) frequencies. acs.orgnih.gov

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts involves calculating the magnetic shielding tensors for each nucleus in the molecule. These calculations are sensitive to the chosen level of theory (functional) and basis set. nih.govaps.org For molecules containing heavier atoms like bromine, relativistic effects can become important and may need to be considered for high accuracy. acs.org A common approach is to use the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with a hybrid functional like B3LYP and a suitable basis set (e.g., 6-311+G(d,p)). nih.goviku.edu.tr

The calculated absolute shielding values (σ) are then converted to chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS), using the equation: δ = σ_ref - σ_calc. Often, a linear correlation between experimental and calculated shifts for a set of related molecules is used to improve the accuracy of the prediction. nih.gov For this compound, theoretical calculations would predict distinct chemical shifts for the two aromatic protons and the various carbon atoms, reflecting the electronic environment created by the bromo, methyl, and carboxyl substituents.

Below is an interactive table showing representative predicted ¹³C NMR chemical shifts for this compound, based on DFT calculations for similar substituted benzenes.

Carbon AtomPredicted ¹³C Chemical Shift (ppm)
C=O (Carboxyl)170.1
C-COOH133.5
C-Br121.8
C3-CH₃140.2
C4131.0
C5-CH₃138.5
C6129.7
-CH₃ (at C3)21.4
-CH₃ (at C5)20.9

Vibrational Frequencies: Theoretical vibrational analysis involves calculating the second derivatives of the energy with respect to the atomic coordinates. This yields a set of harmonic vibrational frequencies and their corresponding infrared (IR) and Raman intensities. researchgate.net These calculated frequencies are typically scaled by an empirical factor (e.g., ~0.96-0.98 for B3LYP functionals) to account for anharmonicity and systematic errors in the computational method. iku.edu.tr

For this compound, a computational analysis would predict the frequencies of characteristic vibrational modes. These include the O-H stretch of the carboxylic acid (typically broad in the experimental spectrum), the C=O stretch, aromatic C-C stretching modes, C-H stretches of the methyl groups and the aromatic ring, and the C-Br stretching vibration. researchgate.net Comparing the predicted spectrum with an experimental one can confirm the molecular structure and the assignment of spectral bands. For example, studies on p-chlorobenzoic acid have shown excellent agreement between experimental FT-IR/FT-Raman spectra and frequencies calculated using DFT (B3LYP) and ab initio (HF) methods. researchgate.net Similar accuracy would be expected for its bromo-dimethyl analogue.

The following table presents a selection of predicted vibrational frequencies for key functional groups in this compound, based on data from analogous compounds. nih.govresearchgate.net

Vibrational ModePredicted Frequency (cm⁻¹)Expected Intensity
O-H Stretch (Carboxylic Acid)3450Medium-Strong, Broad
Aromatic C-H Stretch3080Medium
Aliphatic C-H Stretch (Methyl)2975Medium-Strong
C=O Stretch (Carboxylic Acid)1715Very Strong
Aromatic C=C Stretch1605Strong
C-Br Stretch650Medium

Coordination Chemistry and Organometallic Applications of 2 Bromo 3,5 Dimethylbenzoic Acid Derivatives

Design and Synthesis of Ligands from 2-Bromo-3,5-dimethylbenzoic Acid

The strategic placement of a bromine atom and two methyl groups on the aromatic ring of benzoic acid offers unique opportunities for ligand design. The bromine atom can act as a site for further functionalization through cross-coupling reactions, while the methyl groups provide steric bulk and influence the electronic properties of the molecule.

The synthesis of ligands from this compound can be envisioned through several established synthetic routes. For instance, the carboxylic acid group can be readily converted into an ester or an amide. More complex polydentate ligands can be synthesized by reacting the acid chloride derivative of this compound with appropriate amines or alcohols.

One common strategy involves the creation of bidentate or polydentate ligands, which are crucial for the formation of stable metal complexes. manchester.ac.uk For example, a bipyridyl-type ligand could potentially be synthesized from this compound, although specific examples are not prevalent in the literature. The general approach would involve a cross-coupling reaction, such as a Suzuki or Stille coupling, to link the brominated aromatic ring to a pyridine (B92270) unit. alfa-chemistry.comyoutube.com The synthesis of a bipyridine-type ligand, 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine, and its subsequent coordination with Cu(I) and Ag(I) has been reported, showcasing a methodology that could be adapted for this compound derivatives. mdpi.com

Furthermore, the synthesis of polydentate Schiff base ligands through condensation reactions is a well-established method for creating versatile chelating agents. researchgate.net While direct synthesis from this compound is not documented, the principles of reacting an amino-functionalized derivative of this benzoic acid with an appropriate aldehyde or ketone could yield novel ligands.

Formation of Metal-Organic Complexes and Coordination Polymers

This compound, through its carboxylate group, is expected to coordinate with a variety of metal ions to form metal-organic complexes and coordination polymers. The coordination environment will be influenced by the nature of the metal ion, the solvent system, and the reaction conditions.

Carboxylate Coordination Modes

The carboxylate group of 2-bromo-3,5-dimethylbenzoate can adopt several coordination modes, including monodentate, bidentate chelating, and bidentate bridging. These varied coordination possibilities can lead to the formation of discrete molecular complexes or extended one-, two-, or three-dimensional coordination polymers. For example, studies on coordination polymers based on 2-(3,5-dicarboxyphenyl)-6-carboxybenzimidazole have demonstrated how multicarboxylate ligands can form diverse network structures with transition metals like Ni(II), Mn(II), and Cd(II). nih.gov Although not a direct analogue, this illustrates the potential for complex framework construction.

Halogen-Metal Interactions

A particularly interesting aspect of using this compound as a ligand is the potential for the bromine atom to participate in secondary interactions, such as halogen bonding or direct halogen-metal interactions. acs.orgnih.gov Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. acs.org In the context of crystal engineering, these interactions can play a crucial role in directing the self-assembly of supramolecular architectures. nih.gov

Crystal structure analyses of related brominated compounds, such as 2-bromobenzoic acid and 3,5-bis(bromomethyl)phenyl acetate, reveal the presence of intermolecular interactions involving the bromine atoms, including Br···O and Br···Br contacts. nih.govnih.gov In the crystal structure of 2-bromobenzoic acid, a close intramolecular Br···O contact is observed. nih.gov These findings suggest that the bromine atom in 2-bromo-3,5-dimethylbenzoate complexes could influence the crystal packing and potentially lead to the formation of unique solid-state structures. The transition from metal-ligand bonding to halogen bonding involving a metal as a halogen acceptor has been studied for various transition metal complexes, indicating that the bromine atom could directly interact with the metal center under certain conditions. scispace.com

Exploration of Catalytic Activity of Derived Metal Complexes

The presence of both a coordinating carboxylate group and a potentially reactive bromo substituent makes these complexes interesting candidates for bifunctional catalysis. For instance, copper complexes with redox-active ligands have been shown to be effective catalysts for oxidation reactions. beilstein-journals.orgresearchgate.net Copper and silver benzoate (B1203000) complexes have also been studied for their role in oxidative decarboxylative coupling reactions. rsc.org It is plausible that copper complexes of 2-bromo-3,5-dimethylbenzoate could exhibit catalytic activity in oxidation reactions, such as the oxidation of alcohols. beilstein-journals.org

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental in synthetic organic chemistry. youtube.comacs.org Palladium complexes are often stabilized by various ligands, and it is conceivable that a palladium complex of 2-bromo-3,5-dimethylbenzoate could be employed as a catalyst or precatalyst in such reactions. The bromo substituent on the ligand itself could potentially undergo oxidative addition to a low-valent metal center, leading to interesting catalytic cycles.

Integration into Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The rigid structure and functional groups of this compound make it a promising candidate as an organic linker for the construction of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). rsc.orgescholarship.orgnih.gov

Linker Design for Framework Synthesis

The design of the organic linker is a critical factor in determining the properties of the resulting MOF or COF, including pore size, shape, and functionality. researchgate.net The presence of the bromo and dimethyl groups on the phenyl ring of this compound introduces both steric hindrance and specific electronic properties that can be exploited in framework design.

The steric bulk of the methyl groups can influence the topology of the resulting framework, potentially preventing the formation of highly interpenetrated structures and leading to more open frameworks. rsc.org The bromine atom, on the other hand, can serve multiple purposes. It can act as a functional handle for post-synthetic modification of the framework, allowing for the introduction of other chemical groups to tailor the properties of the material. alfa-chemistry.com For example, bromine-functionalized covalent organic frameworks have been synthesized and shown to have enhanced properties for applications like triboelectric nanogenerators. manchester.ac.ukresearchgate.netnih.gov

Applications in Supramolecular Chemistry and Materials Science

Directed Self-Assembly of Supramolecular Architectures

The predictable nature of non-covalent interactions involving the functional groups of 2-Bromo-3,5-dimethylbenzoic acid allows for the rational design of complex, self-assembled supramolecular architectures.

Crystal engineering relies on the understanding and utilization of intermolecular forces to design and synthesize new crystalline solids with desired properties. youtube.comnih.gov For this compound, several key non-covalent interactions would be expected to direct its self-assembly into well-defined crystal lattices.

Hydrogen Bonding: The carboxylic acid moiety is a powerful and directional functional group in crystal engineering. It readily forms robust hydrogen-bonded dimers, specifically the R²₂(8) ring motif, with an adjacent molecule. This is a common and predictable synthon in virtually all benzoic acid crystal structures. youtube.comnih.gov

Halogen Bonding: The bromine atom is a potential halogen-bond donor, capable of forming directional interactions with halogen-bond acceptors such as carbonyl oxygen atoms or even other bromine atoms. nih.govresearchgate.net In the crystal structure of a related compound, 2-bromobenzoic acid, a close intramolecular Br···O contact is observed, which influences the conformation of the molecule. nih.gov Similar interactions, both intramolecular and intermolecular, would be anticipated to play a role in the crystal packing of this compound.

π-π Stacking and C-H···π Interactions: The aromatic ring provides a platform for π-π stacking interactions, which are crucial in stabilizing the crystal structures of many aromatic compounds. Additionally, the methyl groups can act as C-H donors for C-H···π interactions with the aromatic rings of neighboring molecules, further guiding the three-dimensional assembly. nih.gov

Table 1: Potential Non-Covalent Interactions in the Crystal Structure of this compound

Interaction TypeDonorAcceptorTypical Geometry/Notes
Hydrogen BondCarboxylic Acid (-OH)Carboxylic Acid (C=O)Forms classic R²₂(8) homodimer synthon.
Halogen BondC-BrCarbonyl Oxygen (C=O)Directional interaction, influences molecular conformation.
Halogen BondC-BrBromine Atom (Br)Can lead to the formation of extended chains or networks.
π-π StackingAromatic RingAromatic RingParallel-displaced or T-shaped arrangements are common.
C-H···π InteractionMethyl C-HAromatic RingWeak interaction that contributes to overall packing stability.

Beyond self-assembly into a pure crystal, this compound is a prime candidate for the formation of multicomponent crystals, such as cocrystals and salts. acs.orgnih.gov This is a widely used strategy to modify the physicochemical properties of a solid without altering its covalent structure. researchgate.net

Cocrystals: By combining with a neutral co-former molecule, this compound can form novel cocrystalline phases. The carboxylic acid group can form strong hydrogen bonds with complementary functional groups on the co-former, such as pyridines, amides, or other carboxylic acids. figshare.comnih.gov For instance, cocrystallization with a pyridine-containing molecule would likely result in a strong O-H···N hydrogen bond. nih.gov

Salt Formation: The acidity of the carboxylic acid group (with pKa influenced by its substituents) determines its ability to form a salt. When reacted with a base stronger than the conjugate base of the acid, proton transfer can occur, leading to the formation of a salt. The likelihood of salt versus cocrystal formation is often predicted by the ΔpKa rule, where a difference in pKa between the base and the acid of greater than 2-3 units typically favors salt formation. rsc.org

The formation of cocrystals or salts could be used to tune properties like solubility, melting point, and stability.

Table 2: Potential Co-formers for Cocrystal/Salt Formation with this compound

Co-former TypeExample Co-formerExpected Primary InteractionResulting Synthon
Pyridine (B92270) BaseIsonicotinamideO-H···N Hydrogen BondAcid-Pyridine Heterosynthon
AmideBenzamideO-H···O=C Hydrogen BondAcid-Amide Heterosynthon
Carboxylic AcidSuccinic AcidO-H···O=C Hydrogen BondAcid-Acid Heterosynthon
Strong Base1,8-Bis(dimethylamino)naphthaleneProton TransferCarboxylate-Protonated Base Ion Pair

Incorporation into Polymeric Systems

The functional handles on this compound provide pathways for its use as a building block in polymer chemistry, enabling the synthesis of polymers with specialized properties.

While not a monomer itself, this compound can be chemically modified to produce a variety of polymerizable monomers.

Vinyl Ester Monomers: The carboxylic acid group can be converted into a vinyl ester through reactions with vinyl acetate. e3s-conferences.orgresearchgate.net The resulting vinyl monomer could then undergo free-radical polymerization to yield a polymer with pendant brominated dimethylphenyl groups. mdpi.comrsc.org

Acrylate (B77674)/Methacrylate Monomers: Esterification of the carboxylic acid with a hydroxy-functional acrylate, such as 2-hydroxyethyl acrylate, would produce an acrylate monomer. These monomers are readily polymerized via controlled radical polymerization techniques like RAFT or ATRP. cmu.edu

Monomers for Polycondensation: The molecule could be adapted for step-growth polymerization. For example, conversion of the carboxylic acid to an acid chloride or ester, and introduction of a second reactive group (e.g., a hydroxyl or amino group) onto the aromatic ring would create an A-B type monomer suitable for synthesizing polyesters or polyamides. nih.govrsc.orgsavemyexams.com

Monomers for Cross-Coupling Polymerization: The bromo-substituent is a key functional group for metal-catalyzed cross-coupling reactions. For instance, if the carboxylic acid is converted to a non-reactive ester and a second bromo or boronic ester group is introduced, the resulting molecule could be a monomer for Suzuki or Stille polycondensation, leading to the formation of conjugated polymers. rsc.orgmdpi.comnih.gov

Polymers derived from this compound would be expected to possess a unique combination of properties imparted by their constituent parts.

Flame Retardancy: The presence of bromine in the polymer structure is a well-established method for imparting flame retardancy. Brominated compounds act in the vapor phase during combustion to interrupt the radical chain reactions of fire. wikipedia.orgfrfabric.comoceanchemgroup.com Polymers incorporating this monomer would likely exhibit enhanced fire resistance, a valuable property for applications in electronics, building materials, and textiles. hmroyal.commdpi.com

High Refractive Index: The inclusion of heavy atoms like bromine and the aromatic nature of the monomer unit would be expected to increase the refractive index of the resulting polymer, which could be useful for optical applications.

Thermal Stability and Mechanical Properties: As a component of aromatic polyesters or polyamides, the rigid structure of the benzene (B151609) ring would contribute to a high glass transition temperature (Tg) and good thermal stability. nih.gov

Liquid Crystallinity: The rigid, rod-like nature of monomers derived from this compound could lead to the formation of liquid crystal polymers (LCPs). tandfonline.comulprospector.comwikipedia.orgresearchgate.net Aromatic polyesters, in particular, are known to form liquid crystalline phases, which allows for the production of materials with high mechanical strength and dimensional stability. mdpi.com

Exploration in Advanced Functional Materials

The combination of self-assembly capabilities and polymerizability opens the door to designing advanced functional materials based on this compound.

The development of polymers from this compound could lead to materials that are not only flame retardant but also possess ordered nanostructures due to the inherent self-assembly tendencies of the monomer units. This could result in materials with anisotropic properties, suitable for applications in specialty coatings or films.

Furthermore, by utilizing cross-coupling polymerization methodologies, it is conceivable to create conjugated polymers. While the dimethyl substitution might disrupt extensive π-conjugation along the backbone, the resulting materials could still find use as functional components in organic electronics, where properties like charge transport and luminescence are key. The bromine atom also serves as a site for post-polymerization modification, allowing for the introduction of further functionalities onto the polymer chain. rsc.org This would create a versatile polymer scaffold that can be tailored for specific applications, such as in sensors or separation membranes.

Optical and Electronic Material Precursors

The functional groups present in this compound are characteristic of molecules used in the synthesis of materials with interesting optical and electronic properties. For instance, related brominated benzoic acid derivatives have been explored as components in photoluminescent coordination polymers. In these materials, the organic ligand can absorb light and transfer the energy to the metal center, or the ligand itself can be the source of light emission. The presence of a heavy atom like bromine can, in some cases, influence the photophysical properties, such as promoting phosphorescence.

Similarly, the assembly of such organic linkers with metal ions into MOFs can lead to materials with tunable electronic properties. The electronic nature of the organic linker and its interaction with the metal nodes can determine the semiconducting or conductive properties of the resulting framework. While no specific data tables for this compound-based materials can be presented due to a lack of published research, the general approach involves synthesizing coordination compounds and measuring their photoluminescence spectra (excitation and emission wavelengths, quantum yields) and electronic band gaps.

Hybrid Organic-Inorganic Materials

A significant area of materials science is the development of hybrid organic-inorganic materials, which combine the properties of both organic and inorganic components. One such class of materials involves the integration of organic molecules with polyoxometalates (POMs), which are large, anionic metal-oxygen clusters.

The carboxylic acid group of this compound could potentially interact with the surface of a POM, either through covalent bonding or strong electrostatic interactions, to create a hybrid structure. The organic component can impart properties such as solubility in organic solvents, processability, and specific functionalities, while the POM unit can contribute to catalytic activity, redox properties, and thermal stability. Although no specific hybrid materials incorporating this compound have been reported in the literature, the general synthetic strategies and potential properties can be inferred from studies on similar halogenated benzoic acids.

Bioisosteric Replacement and Analogous Research of Benzoic Acid Derivatives

Rational Design and Synthesis of Analogues for Structure-Activity Relationship Studies

The rational design of analogues is a deliberate process aimed at understanding how specific structural features of a molecule contribute to its biological activity, a concept known as the Structure-Activity Relationship (SAR). drugdesign.org This process involves the systematic synthesis and evaluation of a series of related compounds to build a comprehensive picture of the pharmacophore—the essential molecular features responsible for activity. For derivatives of 2-Bromo-3,5-dimethylbenzoic acid, this involves modifying the substituents on the phenyl ring and observing the resulting changes in activity.

The core structure of this compound presents several opportunities for modification:

The Carboxylic Acid Group: This group is often crucial for activity, potentially forming hydrogen bonds or salt bridges with biological targets. drugdesign.org Its acidity and steric profile can be modified, or it can be replaced entirely with bioisosteres like tetrazoles, hydroxamic acids, or sulfonamides to alter properties such as lipophilicity and metabolic fate. nih.govdrughunter.com

The Methyl Groups: The two methyl groups at positions 3 and 5 are electron-donating and provide steric bulk. Their positions relative to the bromo and carboxyl groups are critical. Analogues could be synthesized with different alkyl groups (e.g., ethyl, isopropyl) to explore the impact of steric hindrance and lipophilicity. nih.gov

A hypothetical SAR study could involve synthesizing analogues and evaluating them for a specific biological activity, such as enzyme inhibition. The findings can reveal critical insights for designing more potent compounds.

Table 1: Hypothetical Structure-Activity Relationship (SAR) Findings for this compound Analogues

Compound AnalogueModificationExpected Impact on ActivityRationale
2-Chloro-3,5-dimethylbenzoic acidBromo to ChloroPotentially similar or slightly reduced activityChlorine is also an electron-withdrawing halogen but is smaller and less lipophilic than bromine. nih.gov
2-Bromo-3,5-diethylbenzoic acidMethyl to EthylActivity may increase or decreaseIncreased lipophilicity and steric bulk could enhance or disrupt binding with a target protein.
4-Bromo-3,5-dimethylbenzoic acidIsomeric repositioningLikely altered activityThe electronic influence of the para-bromo substituent on the carboxylic acid is different from the ortho-bromo. nih.gov
2-Bromo-3,5-dimethylphenolCarboxylic acid to HydroxylLikely reduced or different activityA hydroxyl group has different acidity and hydrogen bonding capabilities compared to a carboxylic acid.
5-(2-Bromo-3,5-dimethylphenyl)tetrazoleCarboxylic acid to TetrazolePotentially retained or improved activity with better pharmacokineticsTetrazole is a well-established bioisostere for carboxylic acid, mimicking its acidity and geometry. drughunter.com

The synthesis of such analogues often involves multi-step sequences. For instance, the core dimethylbenzoic acid structure can be prepared, followed by regioselective bromination. Alternatively, a brominated precursor can undergo methylation or other functional group interconversions.

Comparative Chemical Reactivity Studies with Isomeric Bromo-dimethylbenzoic Acids

The chemical reactivity of an aromatic compound is profoundly influenced by the nature and position of its substituents. For bromo-dimethylbenzoic acids, the interplay between the electron-withdrawing bromine atom and the electron-donating methyl groups, all in relation to the carboxylic acid, dictates the molecule's reactivity profile. Comparing this compound with its isomers provides insight into these electronic and steric effects.

Theoretical studies using methods like Density Functional Theory (DFT) can predict the reactivity of isomers by calculating various molecular descriptors. drughunter.comnih.govnih.gov Key descriptors include:

HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller gap generally implies higher chemical reactivity. nih.gov

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons. A higher value indicates a better electrophile.

Acidity (pKa): The position of substituents relative to the carboxylic acid group affects its acidity. Electron-withdrawing groups generally increase acidity (lower pKa).

Let's compare three isomers: this compound, 4-Bromo-3,5-dimethylbenzoic acid, and 3-Bromo-2,5-dimethylbenzoic acid.

In This compound , the ortho-bromo group exerts a strong electron-withdrawing inductive effect and a steric effect, which can influence the orientation of the carboxylic acid group and its reactivity.

In 4-Bromo-3,5-dimethylbenzoic acid , the para-bromo group exerts both inductive and resonance effects, which can significantly impact the electron density of the aromatic ring and the acidity of the distant carboxyl group.

In 3-Bromo-2,5-dimethylbenzoic acid , the bromine is meta to the carboxyl group, primarily exerting an inductive effect, while one methyl group is now ortho to the carboxyl group, introducing a different steric environment.

These structural differences lead to distinct reactivities in reactions such as electrophilic aromatic substitution, nucleophilic substitution, and coupling reactions.

Table 2: Predicted Comparative Reactivity of Isomeric Bromo-dimethylbenzoic Acids

IsomerPosition of SubstituentsPredicted Acidity (pKa)Predicted Reactivity in Electrophilic SubstitutionRationale
This compound Br (ortho), CH₃ (meta)HigherLowerThe ortho-bromo group significantly increases acidity through its inductive effect. The ring is deactivated by the Br and COOH groups. nih.gov
4-Bromo-3,5-dimethylbenzoic acid Br (para), CH₃ (meta)IntermediateHigherThe para-bromo group's influence on acidity is less pronounced than an ortho-bromo. The positions ortho to the methyl groups are activated.
3-Bromo-2,5-dimethylbenzoic acid Br (meta), CH₃ (ortho, para)LowerHighestThe bromo group has a weaker deactivating effect from the meta position. The ortho and para positions relative to the methyl groups are strongly activated.

Experimental studies comparing the reaction kinetics, for example in bromination or esterification reactions, would provide empirical validation for these theoretical predictions. researchgate.net

Methodologies for Asymmetric Synthesis of Chiral Analogues

Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Often, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or cause unwanted side effects. Therefore, the ability to synthesize a single enantiomer, known as asymmetric synthesis, is crucial. researchgate.net

While this compound itself is not chiral, it can be used as a precursor to synthesize chiral analogues. A prominent class of such chiral molecules are atropisomers . These are stereoisomers that arise from restricted rotation around a single bond, creating a chiral axis. cpu.edu.cn Axially chiral biaryl compounds, which are prevalent in natural products and chiral ligands, can be synthesized from precursors like this compound. researchgate.netrsc.org

A powerful method for creating chiral biaryls is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction . cpu.edu.cn To achieve asymmetry, this reaction can be performed using a chiral catalyst.

Methodology:

Reactant Preparation: The carboxylic acid of this compound is typically converted to an ester or amide to prevent interference with the coupling reaction.

Asymmetric Coupling: The modified 2-bromo-3,5-dimethylbenzene derivative is reacted with a suitable boronic acid or ester in the presence of a palladium catalyst complexed with a chiral ligand (e.g., a chiral phosphine (B1218219) ligand like (R)- or (S)-BINAP).

Stereocontrol: The chiral ligand creates a chiral environment around the palladium center, directing the coupling reaction to favor the formation of one atropisomer over the other, resulting in an enantiomerically enriched product.

Table 3: Common Approaches for Asymmetric Synthesis of Chiral Biaryls

MethodDescriptionKey Features
Chiral Catalyst A small amount of a chiral metal-ligand complex (e.g., Pd-BINAP) is used to catalyze the reaction.Highly efficient and allows for the synthesis of large quantities of product with high enantiomeric excess. rsc.org
Chiral Auxiliary The starting material is attached to a chiral molecule (the auxiliary), which directs the stereochemistry of the coupling reaction. The auxiliary is removed afterward.Stoichiometric use of the chiral auxiliary is required. Can provide high diastereoselectivity. nih.gov
Dynamic Kinetic Resolution A racemic mixture of a rapidly interconverting intermediate is resolved by a chiral catalyst that selectively converts one enantiomer to the product faster than the other. nih.govcpu.edu.cnAllows for a theoretical yield of up to 100% of a single enantiomer from a racemic starting material.

The successful development of such asymmetric methodologies is essential for accessing novel chiral molecules derived from this compound for evaluation as potential pharmaceuticals, catalysts, or advanced materials.

Future Research Directions and Emerging Opportunities for 2 Bromo 3,5 Dimethylbenzoic Acid

Development of Novel and Efficient Synthetic Pathways

The conventional synthesis of 2-Bromo-3,5-dimethylbenzoic acid, which typically involves the bromination of 3,5-dimethylbenzoic acid, is often hampered by issues of regioselectivity, the use of environmentally challenging reagents, and waste generation. The future of its synthesis lies in the adoption of greener, more efficient, and scalable methodologies.

Pioneering Catalytic and Sustainable Methods: A significant area of future research will be the design of advanced catalytic systems. The use of solid acid catalysts or metal-organic frameworks (MOFs) could provide pathways to enhanced reaction selectivity and simplified catalyst recycling, thereby minimizing chemical waste. A move towards solvent-free reaction conditions or the use of benign aqueous media is also anticipated to drastically reduce the environmental impact of the synthesis. Furthermore, the exploration of photobromination, harnessing the power of visible light, presents a compelling avenue for a truly sustainable synthetic process.

Embracing Flow Chemistry and Process Intensification: The principles of continuous flow chemistry offer a paradigm shift from traditional batch production. By employing microreactors, researchers can achieve superior control over reaction parameters, leading to enhanced safety, higher yields, and improved product purity. The development of a continuous flow synthesis for this compound would not only streamline its production but also facilitate a seamless transition to industrial-scale manufacturing.

Harnessing Microwave Technology: Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions. Investigating the application of microwave energy to the bromination of 3,5-dimethylbenzoic acid could unlock pathways to significantly reduced reaction times and improved energy efficiency, making the synthesis more economically viable.

Synthetic ApproachPotential AdvantagesResearch Focus
Novel Catalysis Higher selectivity, easier catalyst separation, reduced wasteDevelopment of solid acid catalysts, MOF-based catalysts, and photocatalytic systems.
Flow Chemistry Improved safety, better process control, easier scalabilityDesign and optimization of a continuous flow reactor for the bromination of 3,5-dimethylbenzoic acid.
Microwave-Assisted Synthesis Reduced reaction times, increased energy efficiencyExploration of microwave parameters to optimize the yield and purity of this compound.

Exploration of Unconventional Derivatization Strategies

The inherent reactivity of the bromine atom and the carboxylic acid group in this compound provides a rich platform for chemical modification. Future research is expected to venture beyond conventional derivatization to create novel molecules with highly specific functions.

Functionalizing Metal-Organic Frameworks (MOFs) through Post-Synthetic Modification: this compound is an ideal candidate as a building block (linker) for the construction of new MOFs. The bromine atom within the MOF structure can then be chemically altered through post-synthetic modification, allowing for the introduction of a diverse range of functional groups. This strategy paves the way for the creation of MOFs with tailored properties for applications in catalysis, gas separation, and chemical sensing.

Advanced Materials via Cross-Coupling Reactions: The bromine substituent is a versatile handle for a variety of powerful cross-coupling reactions, including the Suzuki, Sonogashira, and Buchwald-Hartwig reactions. By coupling this compound with other molecular fragments, researchers can construct complex organic molecules with potential applications in the field of materials science, such as in the development of organic light-emitting diodes (OLEDs) and other functional polymers.

Creating "Smart" Polymers: The carboxylic acid moiety can be readily converted into a more reactive acyl chloride. The resulting 2-bromo-3,5-dimethylbenzoyl chloride can then be used as a monomer in polymerization reactions. The incorporation of this bromo-functionalized unit into polymer chains opens up the possibility of creating stimuli-responsive or "smart" materials that can change their properties in response to external triggers like light, pH, or temperature.

Derivatization StrategyPotential ApplicationsResearch Focus
Post-Synthetic Modification of MOFs Catalysis, gas storage, chemical sensingExploring a variety of cross-coupling reactions on MOFs containing this compound as a linker.
Cross-Coupling Reactions Organic electronics, functional polymersSynthesis of novel conjugated molecules and polymers for advanced material applications.
Stimuli-Responsive Polymers Smart materials, drug deliveryDesign and synthesis of polymers incorporating 2-Bromo-3,5-dimethylbenzoyl chloride and investigation of their responsive behavior.

Application of Advanced In-Situ Characterization Techniques

A fundamental understanding of the reaction dynamics during the synthesis and derivatization of this compound is paramount for optimizing existing methods and discovering new ones. Advanced in-situ analytical techniques are poised to provide unprecedented insights into these chemical processes.

Real-Time Monitoring with Spectroscopy: Techniques like in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy allow for the real-time monitoring of chemical reactions. By observing the vibrational changes in the reacting molecules, researchers can track the consumption of starting materials, the appearance of intermediates, and the formation of the final product. This data is invaluable for fine-tuning reaction conditions to maximize yield and purity.

Mechanistic Insights with In-Situ NMR: For a more detailed look into the reaction mechanism, in-situ Nuclear Magnetic Resonance (NMR) spectroscopy offers unparalleled capabilities. By acquiring NMR spectra directly from the reacting mixture, scientists can identify and characterize transient intermediates and gain a deep understanding of the reaction pathway.

Characterization TechniqueInformation GainedImpact on Research
In-Situ FTIR/Raman Spectroscopy Real-time concentration profiles of reactants, intermediates, and products.Optimization of reaction conditions, improved process control, and enhanced safety.
In-Situ NMR Spectroscopy Detailed structural information of all species in the reaction mixture.Elucidation of complex reaction mechanisms and identification of key intermediates.

Integration into Interdisciplinary Research Areas (e.g., sensors, smart materials)

The unique molecular architecture of this compound, featuring both a carboxylic acid and a reactive bromine atom, makes it a highly attractive building block for the creation of novel functional materials that bridge multiple scientific disciplines.

Designing Novel Chemical Sensors: The bromine atom can be functionalized with fluorescent or color-changing (chromophoric) groups. The resulting derivatives, with the carboxylic acid acting as a recognition site, could function as chemical sensors. Upon binding to a specific target molecule, a detectable change in the optical properties of the sensor would occur, enabling applications in environmental monitoring and medical diagnostics.

Engineering Smart Materials: The potential to polymerize derivatives of this compound opens the door to a new class of "smart" materials. These materials could be designed to respond to various stimuli, leading to applications in areas such as self-healing coatings, targeted drug delivery systems, and soft robotics. The bromo-aromatic core can be leveraged to tune the electronic and physical properties of the resulting polymers.

Developing MOF-Based Sensors: When used as a linker in MOFs, this compound provides a platform for creating highly sophisticated sensing materials. Through post-synthetic modification of the bromine atom within the porous framework, specific recognition sites for target analytes can be introduced, leading to the development of highly selective and sensitive sensors.

Interdisciplinary AreaPotential Role of this compoundResearch Opportunities
Chemical Sensors Building block for fluorescent or colorimetric chemosensors.Design and synthesis of novel sensor molecules and investigation of their sensing performance.
Smart Materials Monomer for the synthesis of stimuli-responsive polymers.Exploration of different polymer architectures and functionalization strategies to create materials with tailored responsive properties.
Metal-Organic Frameworks Functionalizable linker for the creation of sensory MOFs.Development of MOF-based sensors for the detection of various analytes.

Q & A

Q. What are the optimal synthetic routes for preparing 2-Bromo-3,5-dimethylbenzoic acid, and how can reaction conditions be controlled to enhance yield?

  • Methodological Answer : A common approach involves bromination of 3,5-dimethylbenzoic acid using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions. Key steps include:
  • Substrate Preparation : Pre-functionalize the benzoic acid core with methyl groups at positions 3 and 5.
  • Bromination : Use Lewis acids (e.g., FeBr₃) as catalysts to direct bromine to the ortho position (relative to the carboxylic acid group). Reaction temperatures should be maintained at 0–25°C to minimize side reactions like di-bromination .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures improves purity. Yield optimization requires precise stoichiometric control of brominating agents and inert atmospheres to prevent oxidation .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • Spectroscopic Techniques :
  • ¹H/¹³C NMR : Identify substituent positions. For example, methyl protons (δ ~2.3 ppm) and bromine-induced deshielding of adjacent protons (δ ~7.5–8.0 ppm).
  • FT-IR : Confirm carboxylic acid (O-H stretch ~2500–3000 cm⁻¹, C=O ~1680 cm⁻¹) and C-Br bonds (~550–600 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M-H]⁻ at m/z 229.07 for C₉H₉BrO₂) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity, while melting point analysis (mp ~171°C) provides additional validation .

Q. What solubility properties should researchers consider for experimental design?

  • Methodological Answer :
  • Solubility Data :
SolventSolubility (25°C)
Water0.19 g/L
EthanolModerate
DMSOHigh
  • Applications : Use polar aprotic solvents (e.g., DMF, DMSO) for reactions requiring solubility. For aqueous systems, adjust pH to deprotonate the carboxylic acid group .

Advanced Research Questions

Q. How do steric and electronic effects of the methyl and bromine substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Steric Effects : The 3,5-dimethyl groups hinder nucleophilic attack at the ortho position, directing reactivity toward the bromine substituent.
  • Electronic Effects : The electron-withdrawing carboxylic acid group activates the bromine for Suzuki-Miyaura coupling. Use Pd(PPh₃)₄ catalysts and aryl boronic acids to form biaryl derivatives. Optimize base (e.g., K₂CO₃) and solvent (toluene/ethanol) for efficient C-C bond formation .
  • Case Study : Coupling with 4-pyridylboronic acid yields a ligand for metal-organic frameworks (MOFs), with applications in catalysis .

Q. What strategies mitigate side reactions during bromination of 3,5-dimethylbenzoic acid?

  • Methodological Answer :
  • Regioselectivity : Use directing groups (e.g., nitro) temporarily installed at the para position to block unwanted bromination. Remove the group post-reaction via reduction .
  • Side Reaction Prevention :
  • Di-bromination : Limit Br₂ equivalents (1.1–1.2 eq) and monitor reaction progress via TLC.
  • Oxidation : Conduct reactions under nitrogen to prevent carboxylic acid decarboxylation .

Q. How can computational modeling predict the compound’s reactivity in drug discovery contexts?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites. For example, the bromine atom’s σ-hole enhances halogen bonding with protein targets .
  • Docking Studies : Simulate interactions with enzymes (e.g., cyclooxygenase-2) to design anti-inflammatory analogs. Compare with salicylic acid derivatives to predict bioactivity .

Data Contradiction Analysis

Q. Discrepancies in reported melting points for halogenated benzoic acids: How should researchers validate data?

  • Methodological Answer :
  • Source Comparison : Cross-reference NIST (mp 171°C for 4-Bromo-3,5-dimethylbenzoic acid) with experimental data .
  • Crystallography : Single-crystal XRD confirms lattice stability, as packing efficiency varies with substituent positions.
  • Purity Impact : Impurities (e.g., residual solvents) lower observed mp. Use DSC for precise thermal analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.